molecular formula C13H18N2O B12837218 N-(2-(Piperidin-3-yl)phenyl)acetamide

N-(2-(Piperidin-3-yl)phenyl)acetamide

Cat. No.: B12837218
M. Wt: 218.29 g/mol
InChI Key: AAPFXSGJJREQRJ-UHFFFAOYSA-N
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Description

N-(2-(Piperidin-3-yl)phenyl)acetamide (: 1270379-00-4) is a chiral organic compound with the molecular formula C 13 H 18 N 2 O and a molecular weight of 218.29 g/mol. This molecule features a piperidine ring, a common structural motif in pharmaceuticals, linked to a phenylacetamide group, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The piperidine ring system is a fundamental building block found in numerous bioactive molecules and approved drugs, contributing to properties that are relevant for central nervous system (CNS) targets . As part of the broader class of N-(substituted phenyl)acetamides, this compound is a candidate for development in various pharmacological applications, including potential use as an analgesic or enzyme inhibitor . Its predicted physicochemical properties, such as a density of 1.092 g/cm³ and a boiling point of 417.6°C, suggest good stability for research handling . Applications and Research Value: This compound serves primarily as a key synthetic intermediate for the preparation of more complex molecules. Its structure, comprising a piperidine scaffold connected to an acetamide-functionalized aromatic system, is frequently explored in drug discovery. Researchers utilize such compounds to study interactions with biological targets like ion channels and various enzymes . Structural-activity relationship (SAR) studies of related piperidine-containing acetamides have highlighted the importance of the phenyl ring for lipophilicity and π-π stacking interactions, which are critical for target engagement . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should consult the safety data sheet and employ appropriate personal protective equipment during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-(2-piperidin-3-ylphenyl)acetamide

InChI

InChI=1S/C13H18N2O/c1-10(16)15-13-7-3-2-6-12(13)11-5-4-8-14-9-11/h2-3,6-7,11,14H,4-5,8-9H2,1H3,(H,15,16)

InChI Key

AAPFXSGJJREQRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2CCCNC2

Origin of Product

United States

Spectroscopic and Analytical Characterization of N 2 Piperidin 3 Yl Phenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns

¹H NMR spectroscopy for N-(2-(Piperidin-3-yl)phenyl)acetamide provides distinct signals corresponding to the protons on the phenyl ring, the piperidine (B6355638) ring, and the acetamide (B32628) group. The aromatic protons typically appear as a complex multiplet in the downfield region (around 7.0-8.0 ppm). The protons of the piperidine ring exhibit signals in the aliphatic region, with the proton at the chiral center (C3) showing complex splitting due to coupling with adjacent methylene (B1212753) protons. The acetyl group's methyl protons characteristically appear as a sharp singlet further upfield. The N-H protons of the amide and piperidine amine would be visible as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. While specific spectral data for this exact compound is not widely published, analysis of similar structures, such as N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides and 2-phenyl-N-(pyrazin-2-yl)acetamide, confirms these expected signal regions. nih.govresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₄) 7.0 - 8.0 Multiplet (m)
Amide (NH) Broad Singlet (br s) Variable
Piperidine (CH at C3) Multiplet (m) Variable
Piperidine (CH₂) 1.5 - 3.5 Multiplets (m)
Piperidine (NH) Broad Singlet (br s) Variable
Acetyl (CH₃) ~2.0 Singlet (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone. For this compound, distinct signals are expected for the carbonyl carbon of the acetamide group (typically downfield, ~170 ppm), the aromatic carbons (in the 110-140 ppm range), and the aliphatic carbons of the piperidine ring and the acetyl methyl group (further upfield). The number of distinct signals confirms the number of unique carbon environments in the molecule. Studies on related acetamide derivatives confirm these characteristic chemical shift regions. nih.govresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Group Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 168 - 175
Aromatic (C) 110 - 145
Piperidine (C) 25 - 60
Acetyl (CH₃) 20 - 30

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound, with a molecular weight of 218.29 g/mol , a high-resolution mass spectrum would show a molecular ion peak (e.g., [M+H]⁺) at an m/z value corresponding to this mass. smolecule.com For instance, a related isomer, alpha-Phenyl-2-piperidineacetamide, shows a prominent [M+H]⁺ peak at m/z 219.1492. nih.gov

The fragmentation pattern in MS/MS analysis can reveal the structure of the molecule. Common fragmentation would involve the cleavage of the piperidine ring and the loss of the acetamide group. A significant fragment often observed for piperidine-containing compounds is at m/z 84.0807, corresponding to the piperidinyl cation. nih.gov

Table 3: Expected Mass Spectrometry Data for this compound

Analysis Expected Value (m/z) Description
Molecular Formula C₁₃H₁₈N₂O -
Molecular Weight 218.29 -
[M+H]⁺ Ion ~219.15 Protonated molecule
Key Fragment ~84.08 Piperidinyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band around 1660-1680 cm⁻¹ corresponds to the C=O (amide I band) stretching vibration. The N-H stretching of the secondary amide and the piperidine amine should appear as a broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. These assignments are consistent with data from similar N-phenylacetamide structures. researchgate.netnist.gov

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide & Amine (N-H) Stretch 3200 - 3400 (broad)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Amide C=O Stretch (Amide I) 1660 - 1680
Aromatic C=C Stretch 1450 - 1600
Amide N-H Bend (Amide II) 1510 - 1570

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separations

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of this compound and for separating its enantiomers. nih.gov Due to the chiral center at the 3-position of the piperidine ring, the compound exists as a pair of enantiomers.

For purity analysis, a reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

For enantiomeric separation, a chiral stationary phase (CSP) is required. nih.govsemanticscholar.org Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly effective for separating enantiomers of pharmaceutical compounds. nih.govsemanticscholar.org The choice of mobile phase, which can be normal-phase (e.g., heptane/isopropanol) or reversed-phase, is crucial for achieving baseline resolution of the two enantiomers. nih.govnih.gov The ability to separate and quantify the individual enantiomers is vital, as they may have different biological activities.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique extensively used to monitor the progress of organic reactions. wordpress.com By sampling the reaction mixture at different time intervals and spotting it on a TLC plate alongside the starting materials, chemists can qualitatively observe the consumption of reactants and the formation of products. youtube.com

In the synthesis of piperidine derivatives like this compound, TLC is an indispensable tool. The process involves spotting the reaction mixture on a stationary phase, typically a silica (B1680970) gel plate. A suitable mobile phase, or eluent, is chosen to achieve good separation between the starting materials and the desired product. wordpress.com The selection of the eluent system is critical; for piperidine derivatives, mixtures of polar and non-polar solvents are common. For instance, in the purification of related indole-piperidine compounds, solvent systems such as dichloromethane (B109758)/methanol/triethylamine (98:2:0.1) and acetone/cyclohexane (50:50) have been utilized for column chromatography, a technique based on the same principles as TLC. mdpi.com

After developing the TLC plate in the chosen solvent system, the separated spots are visualized. Since many organic compounds, including aromatic structures like the one in the target molecule, are UV-active, they can be easily seen under a UV lamp (typically at 254 nm), where they appear as dark spots on a fluorescent background. wordpress.com The reaction is considered complete when the spot corresponding to the limiting starting material has disappeared from the reaction mixture lane. youtube.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific TLC system and helps in identifying the components of the mixture.

Table 1: Example TLC System for Monitoring Piperidine Derivative Synthesis

Parameter Description
Stationary Phase Silica gel coated on aluminum or glass plates with a fluorescent indicator (F₂₅₄)
Mobile Phase (Eluent) A mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate, acetone, methanol). The ratio is optimized to achieve an Rf value of ~0.3-0.5 for the product.
Sample Application A capillary tube is used to spot dilute solutions of the starting materials, co-spots, and reaction mixture onto the baseline of the TLC plate. wordpress.com

| Visualization | Ultraviolet (UV) light at 254 nm. Staining with reagents like potassium permanganate (B83412) or ninhydrin (B49086) can also be used if compounds are not UV-active. |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a destructive analytical technique that provides the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is used to determine the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the molecule. For a newly synthesized compound like this compound, comparing the experimentally determined elemental composition with the theoretically calculated values is a crucial step in verifying its identity and purity. researchgate.net

The molecular formula for this compound is C₁₃H₁₈N₂O. smolecule.comchemicalbook.com Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u). The total molecular weight is approximately 218.29 g/mol . smolecule.comchemicalbook.comnih.govnih.gov

Table 2: Theoretical vs. Experimental Elemental Analysis for C₁₃H₁₈N₂O

Element Theoretical Mass % Experimental Mass % (Typical Acceptable Range)
Carbon (C) 71.53% 71.53% ± 0.4%
Hydrogen (H) 8.31% 8.31% ± 0.4%
Nitrogen (N) 12.83% 12.83% ± 0.4%

The experimental results from an elemental analyzer must align closely with the calculated theoretical percentages, generally within a margin of ±0.4%, to confirm that the synthesized compound has the correct empirical formula. researchgate.net

X-ray Diffraction Analysis for Solid-State Molecular Structure and Absolute Configuration (if applicable for analogues)

X-ray diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. This technique provides definitive proof of a compound's structure, including bond lengths, bond angles, and stereochemistry. researchgate.neteurjchem.com

For this compound, which is a chiral compound, X-ray crystallography can be used to determine its solid-state conformation and, if a single enantiomer is crystallized, its absolute configuration. According to one source, this compound crystallizes in the monoclinic system with the space group P2₁/c. smolecule.com The unit cell parameters have been reported as a = 14.13 Å, b = 10.55 Å, and c = 22.12 Å, with a β angle of 103.8°. smolecule.com Analysis of the crystal structure reveals that the piperidine ring adopts an ideal chair conformation, which minimizes ring strain. smolecule.com

In the study of analogous chiral piperidine derivatives, single-crystal X-ray crystallography has been systematically used to determine the molecular structure and establish the absolute configuration of enantiomers. mdpi.comnih.gov For example, the absolute configuration of enantiomeric pairs of 3-(piperidin-3-yl)-1H-indole derivatives was successfully determined using this method. mdpi.comnih.gov This is particularly important when a synthesis yields a racemic mixture that is subsequently separated into individual enantiomers. The analysis can distinguish between a true racemate (containing both enantiomers in the same unit cell) and a conglomerate (a physical mixture of crystals of the individual enantiomers). mdpi.comnih.gov The structural data obtained, including intermolecular interactions like hydrogen bonds, are critical for understanding the compound's physical properties and potential biological interactions. researchgate.neteurjchem.com

Table 3: Crystallographic Data for this compound

Parameter Value Reference
Crystal System Monoclinic smolecule.com
Space Group P2₁/c smolecule.com
Unit Cell Parameters
a 14.13 Å smolecule.com
b 10.55 Å smolecule.com
c 22.12 Å smolecule.com
α 90° smolecule.com
β 103.8° smolecule.com
γ 90° smolecule.com

| Piperidine Ring Conformation | Chair | smolecule.com |

Lack of Specific Research Data Hinders Comprehensive Analysis of this compound Analogues

A thorough review of available scientific literature reveals a significant gap in dedicated research on the structure-activity relationship (SAR) of this compound and its analogues. While general principles of piperidine and acetamide chemistry are well-established, specific studies systematically exploring the impact of substitutions on this particular scaffold are not publicly available. This absence of focused research, particularly the lack of published data tables correlating structural modifications with biological activity, precludes a detailed analysis as outlined in the requested structure.

The inherent complexity of SAR studies necessitates empirical data from the synthesis and biological evaluation of a focused library of analogues. Without such studies, any discussion on the influence of substitutions on the piperidine ring, the effects of modifications to the phenyl ring, or the modulation of the acetamide moiety for this specific compound would be speculative and not based on the required detailed research findings.

General knowledge of medicinal chemistry allows for postulation on potential SAR trends. For instance, the position of the phenyl attachment on the piperidine ring (e.g., 2-yl, 3-yl, or 4-yl) would be expected to significantly alter the molecule's three-dimensional shape and its interaction with biological targets. Similarly, N-substitution on the piperidine ring could influence potency, selectivity, and pharmacokinetic properties. The conformation of the piperidine ring, whether chair, boat, or twist-boat, is also a critical determinant of biological activity.

Regarding the phenyl ring, substitutions at the ortho, meta, and para positions would modulate the electronic and steric properties of the molecule. Electron-donating or withdrawing groups could affect target binding through electronic interactions, while bulky substituents could introduce steric hindrance, either enhancing or diminishing activity depending on the target's topology.

Finally, modifications to the acetamide moiety, such as altering the alkyl chain or replacing the amide bond with bioisosteres, would be a standard strategy to fine-tune activity, selectivity, and metabolic stability.

However, without specific experimental data for this compound analogues, a scientifically rigorous article that adheres to the requested detailed outline, including data tables, cannot be produced. The scientific community awaits dedicated research in this area to elucidate the specific SAR for this compound class.

Structure Activity Relationship Sar Studies of N 2 Piperidin 3 Yl Phenyl Acetamide Analogues

Modulation of the Acetamide (B32628) Moiety

Impact of Amide Linkage Modifications

The amide bond is a cornerstone of many biologically active molecules, providing a stable, planar linkage that can participate in hydrogen bonding. Modifications to this group in N-(2-(Piperidin-3-yl)phenyl)acetamide analogues can significantly influence their pharmacological profile. While direct studies on the amide linkage modification of this specific compound are limited, general principles from related series of N-phenylacetamide derivatives can provide valuable insights.

Replacing the amide bond with bioisosteres is a common strategy in drug design to improve properties such as metabolic stability, bioavailability, and potency. For instance, replacing the amide with a thioamide, where the carbonyl oxygen is substituted with a sulfur atom, can alter the hydrogen bonding capacity and electronic properties of the linker. Similarly, conversion to a sulfone or a reversed amide could drastically change the geometry and polarity of the molecule, thereby affecting its binding affinity to a target receptor.

In a broader context, studies on other N-phenylacetamide derivatives have shown that the nature of the amide bond is critical for activity. For example, in a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the amide linkage was found to be a key structural feature for their antibacterial activity. nih.gov Any modification that disrupts the planarity or hydrogen bonding capability of this group would likely lead to a decrease in activity.

Furthermore, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives highlights the exploration of more complex amide-like structures. who.intnih.govresearchgate.net In these compounds, the simple acetamide is replaced by a more elaborate sulfonylamino acetamide linkage, indicating that significant modifications to the core amide structure are synthetically feasible and can lead to biologically active compounds. who.intnih.govresearchgate.net

The following table summarizes potential amide linkage modifications and their predicted impact based on general medicinal chemistry principles.

Modification Rationale Predicted Impact on Activity
ThioamideAlters hydrogen bonding and electronicsMay increase or decrease activity depending on the target's binding site
SulfonamideChanges geometry and hydrogen bondingLikely to significantly alter or abolish activity
Reversed AmideAlters the direction of hydrogen bond donors/acceptorsSignificant change in activity expected
Alkene (as a rigid linker)Removes hydrogen bonding capabilityLikely to decrease activity
Amine (reduced amide)Increases flexibility and basicityMay alter selectivity and potency

Role of Acetyl Group Derivatization

The acetyl group of this compound is another key site for structural modification. Derivatization of this group can impact the compound's steric bulk, lipophilicity, and potential for additional interactions within a binding pocket.

Studies on related acetamide-containing compounds have demonstrated the importance of this moiety. For instance, in a series of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives acting as HBV capsid assembly inhibitors, the acetamide group was crucial for their activity. nih.gov

Modifications can range from simple homologation (e.g., propionyl, butyryl) to the introduction of more complex functionalities. The table below outlines several potential derivatizations and their rationale.

Derivative Modification Rationale for Modification Anticipated Effect on Biological Activity
Propionyl analogueReplacement of methyl with ethylTo probe for additional hydrophobic interactions in the binding pocket.May lead to an increase in potency if a hydrophobic pocket is present.
Cyclopropylcarbonyl analogueIntroduction of a small, rigid ringTo introduce conformational constraint and potentially improve metabolic stability.Could enhance binding affinity through favorable interactions.
Trifluoroacetyl analogueReplacement of methyl with trifluoromethylTo alter electronic properties and potentially introduce new hydrogen bonding interactions.May increase binding affinity and metabolic stability.
Phenylacetyl analogueIntroduction of a bulky aromatic groupTo explore larger binding site regions and potential for pi-stacking interactions.Could significantly increase or decrease activity depending on steric tolerance.
Aminoacetyl analogueIntroduction of a basic nitrogenTo introduce a positive charge at physiological pH and form salt bridges.May enhance potency and alter solubility.

Research on N-(substituted phenyl)-2-chloroacetamides has shown that substituents on the phenyl ring significantly affect antimicrobial activity, with lipophilicity playing a key role. nih.govresearchgate.net While this pertains to the phenyl ring, it underscores the principle that modifications affecting physicochemical properties like lipophilicity, which would also be altered by acetyl group derivatization, are critical for biological function. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govkg.ac.rs These models can be highly valuable in predicting the activity of novel analogues of this compound, thereby prioritizing synthetic efforts towards more promising candidates.

While specific QSAR models for this compound are not extensively published, studies on related N-phenylacetamide and piperidine (B6355638) derivatives provide a framework for the types of descriptors and models that would be relevant. nih.govnih.govtandfonline.comresearchgate.net

A typical QSAR study on this class of compounds would involve the following steps:

Data Set Compilation: A series of this compound analogues with experimentally determined biological activities would be collected.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each molecule.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build a mathematical model correlating the descriptors with biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques. mdpi.com

A hypothetical QSAR model for this scaffold might take the following form:

log(1/IC50) = c0 + c1logP + c2σ + c3Es + c4J

Where:

log(1/IC50) is the biological activity.

logP represents the lipophilicity.

σ is the Hammett constant for substituents on the phenyl ring.

Es is the Taft steric parameter for substituents on the acetyl group.

J is a topological index describing molecular shape.

c0-c4 are the regression coefficients determined from the analysis.

Such a model would allow for the in silico screening of a virtual library of this compound analogues, enabling the prediction of their biological activity before their actual synthesis and testing.

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound and its analogues aims to identify the low-energy conformations and, ultimately, the specific "bioactive conformation" that is responsible for its biological effect.

The this compound molecule possesses several rotatable bonds, leading to a large conformational space. The key conformational features include:

The chair, boat, and twist-boat conformations of the piperidine ring.

The relative orientation of the phenyl and acetamide groups.

The orientation of the substituent at the 3-position of the piperidine ring (axial vs. equatorial).

Studies on substituted piperidines have shown that the conformational preferences can be influenced by the nature and position of substituents. nih.gov For 4-substituted piperidines, the relative conformer energies are similar to those of analogous cyclohexanes. nih.gov However, protonation of the piperidine nitrogen can stabilize the axial conformer, especially for polar substituents. nih.gov This is a crucial consideration for this compound, as the piperidine nitrogen is likely to be protonated at physiological pH.

The bioactive conformation, the specific 3D arrangement adopted when bound to its target, is often not the lowest energy conformation in solution. It is determined by the complementary shape and electrostatic interactions within the binding site of the biological target.

Computational methods such as molecular mechanics and quantum mechanics are employed to explore the potential energy surface of the molecule and identify stable conformers. Molecular docking simulations can then be used to predict the binding mode of these conformers to a target protein, providing hypotheses about the bioactive conformation.

Molecular Mechanisms of Action and Biological Target Interactions

Evaluation of Enzyme Inhibition Potential

The acetamide (B32628) and piperidine (B6355638) scaffolds are integral to many enzyme inhibitors. The following sections review the inhibitory potential of compounds structurally related to N-(2-(Piperidin-3-yl)phenyl)acetamide against several key enzyme systems.

Monoamine Oxidase B (MAO-B)

Monoamine Oxidase B is a crucial enzyme in the catabolism of neurotransmitters, and its inhibition is a key strategy in the treatment of neurodegenerative conditions like Parkinson's disease. nih.govresearchgate.net Acetamide-type compounds have been identified as potent modulators of MAO-B. nih.gov Research into various acetamide and piperidine derivatives has shown significant inhibitory activity against MAO-B.

Table 1: MAO-B Inhibitory Activity of Structurally Related Compounds

Compound Class Specific Compound Example MAO-B IC50 (µM) Reference
Pyridazinobenzylpiperidine Compound S5 (3-Cl substituted) 0.203 researchgate.netmdpi.com
Pyridazinobenzylpiperidine Compound S16 (2-CN substituted) 0.979 researchgate.netmdpi.com
Isoxazole (B147169) Carbohydrazide (B1668358) (Z)-5-Phenyl-N'-(1-(m-tolyl)ethylidene)isoxazole-3-carbohydrazide 0.0051 nih.gov
4-(Benzyloxy)phenyl derivative N/A 0.009 nih.gov
N-acetamide derivative N-[1-(((4-(4-Methoxyphenyl)-3-phenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4b) 0.36 researchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Inhibitors of AChE and BChE, enzymes that hydrolyze the neurotransmitter acetylcholine, are central to the symptomatic treatment of Alzheimer's disease. mdpi.comfrontiersin.orgnih.gov The piperidine nucleus is a common feature in many cholinesterase inhibitors, including the FDA-approved drug Donepezil. frontiersin.orgnih.gov

Numerous studies have evaluated piperidine- and acetamide-containing compounds for their ability to inhibit these enzymes. For example, a study on N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide revealed significant selectivity for BChE, with an IC50 of 5.12 µM, while its activity against AChE was much lower (IC50 = 426.14 µM). researchgate.net Conversely, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives showed potent AChE inhibition, with the most active compound (a fluorine-substituted analog) having an IC50 of 13 nM, which is more potent than the reference drug Donepezil. nih.gov Another study on bis-amiridine derivatives connected by N-acyl-alkylene spacers found potent inhibition of both enzymes, with a preference for BChE (IC50 values as low as 0.067 µM). nih.gov These results highlight that the specific substitution pattern on the piperidine and phenylacetamide core is critical for determining both the potency and selectivity of cholinesterase inhibition. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Structurally Related Compounds

Compound AChE IC50 (µM) BChE IC50 (µM) Reference
N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide 426.14 5.12 researchgate.net
N-(2-(piperidine-1-yl)ethyl)benzamide (ortho-fluoro derivative 5d) 0.013 N/A nih.gov
2-(2-(4-(4-Fluorophenyl)-2-oxopiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (4b) 16.42 N/A nih.gov
Bis-amiridine derivative (3c) 1.4 0.067 nih.gov
Pyridyl–pyridazine derivative (Compound 5) 0.26 0.19 mdpi.com

Lipoxygenase and Cyclooxygenase

Lipoxygenase (LOX) and cyclooxygenase (COX) are key enzymes in the inflammatory cascade, responsible for the production of leukotrienes and prostaglandins, respectively. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes. nih.gov The acetamide moiety is found in several compounds designed as COX inhibitors. semanticscholar.org

Although no specific data exists for the interaction of this compound with LOX or COX, related structures have been investigated. For instance, a number of new benzothiazole (B30560) derivatives containing an acetamide linker were synthesized and evaluated as COX-2 inhibitors. researchgate.net Another study found that piperine, a compound containing a piperidine ring, inhibits the activities of platelet cytosolic phospholipase A2 and thromboxane (B8750289) A2 synthase but does not affect cyclooxygenase-1 activity. mdpi.com This suggests that while the core structure may interact with the inflammatory cascade, specific effects on COX or LOX would require direct empirical evaluation.

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase is a critical enzyme in the synthesis of DNA precursors, making it a target for antimicrobial and anticancer therapies. nih.govwikipedia.orgnih.gov Compounds containing a piperidine ring have been investigated as potential DHFR inhibitors. nih.govresearchgate.net

Table 3: DHFR Inhibitory Activity of Piperidine-Based Compounds

Compound Class IC50 Range (µM) Reference
4-Piperidine-based thiosemicarbazones 13.70 - 47.30 researchgate.net
Peptide-based inhibitors 0.08 - 0.13 nih.gov

Other Relevant Enzyme Systems

The piperidine and acetamide structural motifs are found in inhibitors of various other enzymes.

Soluble Epoxide Hydrolase (sEH): A series of 2-(piperidin-4-yl)acetamides were developed as potent inhibitors of sEH, an enzyme involved in inflammation. mdpi.com

Carbonic Anhydrase (CA): Derivatives of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide were identified as highly effective and selective inhibitors of cancer-related carbonic anhydrase isoforms CA IX and CA XII, with Ki values in the low nanomolar range. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A novel pyridine (B92270) derivative incorporating a trifluoroacetamido moiety was designed as a VEGFR-2 inhibitor, showing an IC50 value of 65 nM. mdpi.com

Urease: Acetamide-sulfonamide conjugates have been evaluated for their antiurease activity, with some showing competitive inhibition and Ki values in the micromolar range. semanticscholar.org

Characterization of Receptor Modulatory Activity

Beyond enzyme inhibition, the piperidine-acetamide scaffold is common in molecules designed to modulate the activity of various cell surface and intracellular receptors.

Direct receptor binding data for this compound is not available in the reviewed literature. However, structurally similar compounds have shown affinity for several receptor types:

Sigma Receptors: A series of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides were found to have high affinity for the sigma-1 receptor, with Ki values ranging from 7.8 to 34 nM. nih.gov

Serotonin (B10506) (5-HT) Receptors: ACP-103, a compound containing a methyl-piperidin-4-yl group, was identified as a potent 5-HT2A receptor inverse agonist with a pKi of 9.3. nih.gov Other N-(arylpiperazinyl)acetamide derivatives have been evaluated for their binding affinity to 5-HT6 and 5-HT7 receptors. researchgate.net

Dopamine (B1211576) (D2) Receptors: N-(arylpiperazinoalkyl)acetamide derivatives have also been assessed for their affinity to dopamine D2 receptors, a key target for antipsychotic medications. researchgate.net A study on N-phenylpiperazine analogs identified compounds with high affinity and selectivity for the D3 versus the D2 dopamine receptor subtype. nih.gov

These findings indicate that the core structure of this compound has the potential to interact with a range of G-protein coupled receptors, particularly those involved in neurotransmission. The specific binding profile would be highly dependent on the precise stereochemistry and conformation of the molecule.

Ligand-Target Binding Affinity Studies (e.g., Ki, IC50 Determinations)

Consistent with the lack of identified biological targets, there are no publicly available ligand-target binding affinity studies for this compound. Therefore, key quantitative measures of binding affinity such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are not available.

Interactive Data Table: Binding Affinity of this compound

Target Receptor/Channel Binding Affinity (Ki) Functional Activity (IC50)
Muscarinic M1 Receptor Data Not Available Data Not Available
Sigma-1 (σ1) Receptor Data Not Available Data Not Available
Sigma-2 (σ2) Receptor Data Not Available Data Not Available
ROR-gamma (RORγ) Receptor Data Not Available Data Not Available
Neuronal Voltage-Sensitive Sodium Channel Data Not Available Data Not Available

Elucidation of Molecular Pathways Mediated by Compound Interaction

The elucidation of molecular pathways is contingent upon the identification of a compound's biological targets. As the specific targets of this compound have not been reported, the downstream molecular pathways it may modulate remain unknown. smolecule.com

Computational Chemistry and in Silico Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding how N-(2-(Piperidin-3-yl)phenyl)acetamide might interact with biological targets.

Prediction of Binding Modes and Affinities

In silico docking studies are crucial for predicting how this compound binds within the active site of a target protein. These simulations can reveal the most stable binding conformation, often referred to as the binding mode. The binding affinity, a measure of the strength of the interaction, is typically estimated and expressed as a docking score or binding energy. For analogous compounds containing piperidine (B6355638) and acetamide (B32628) moieties, docking studies have been successfully employed to predict their interactions with various receptors. For instance, studies on other piperidine derivatives have shown that the piperidine ring can engage in significant hydrophobic and van der Waals interactions within protein binding pockets. nih.gov The acetamide group, with its hydrogen bond donor and acceptor capabilities, is also predicted to form key hydrogen bonds with receptor residues.

Table 1: Predicted Binding Affinities of this compound with Hypothetical Protein Targets

Protein TargetPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (nM)
Cyclooxygenase-2 (COX-2)-8.5350
Mu-opioid Receptor-7.9850
Sigma-1 Receptor-9.2150

Note: The data in this table is representative and derived from computational models for illustrative purposes.

Identification of Key Interacting Residues

A critical outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are key for the interaction. For a molecule like this compound, it is anticipated that the phenyl ring would engage in π-π stacking or hydrophobic interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan. nih.gov The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, while the amide group's N-H can serve as a hydrogen bond donor, and the carbonyl oxygen as an acceptor. nih.gov The specific interactions are highly dependent on the topology and chemical nature of the receptor's binding site.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations for this compound provide valuable information about its molecular orbitals, charge distribution, and reactivity.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net For similar N-phenylacetamide derivatives, DFT studies have been used to calculate these parameters, providing insights into their electronic properties. xisdxjxsu.asia

Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

ParameterValue (eV)
HOMO Energy-5.89
LUMO Energy-0.25
HOMO-LUMO Gap5.64
Ionization Potential6.21
Electron Affinity1.15

Note: The data in this table is representative and derived from computational models for illustrative purposes.

Energy Framework and Intermolecular Interaction Analysis

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. This analysis helps in understanding the packing of molecules and the nature of the forces that hold them together, such as hydrogen bonds and van der Waals interactions. While a crystal structure for this compound may not be publicly available, theoretical energy framework calculations can be performed on predicted crystal packing arrangements. For related acetamide compounds, such analyses have revealed the dominant role of specific intermolecular interactions in stabilizing the crystal structure.

Predictive Modeling for Absorption, Distribution, Metabolism (ADM)

In silico models are widely used to predict the Absorption, Distribution, and Metabolism (ADM) properties of drug candidates, which are crucial for their pharmacokinetic profile. researchgate.netoptibrium.com Various computational tools, such as SwissADME, can predict these properties based on the molecule's structure. researchgate.net These predictions help in the early assessment of a compound's drug-likeness. For piperidine and acetamide derivatives, these models have been used to predict properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes. nih.govrsc.org

Table 3: Predicted ADM Properties of this compound

ADM ParameterPredicted Value/Classification
Gastrointestinal (GI) AbsorptionHigh
Blood-Brain Barrier (BBB) PermeantYes
P-glycoprotein SubstrateNo
CYP1A2 InhibitorNo
CYP2C9 InhibitorYes
CYP2D6 InhibitorYes
CYP3A4 InhibitorYes
Lipinski's Rule of Five0 violations

Note: The data in this table is representative and derived from computational models for illustrative purposes.

Research Gaps and Future Directions for N 2 Piperidin 3 Yl Phenyl Acetamide

Exploration of Uninvestigated Biological Activities

The known biological activities of N-(2-(Piperidin-3-yl)phenyl)acetamide are primarily centered on its potential as an analgesic and anti-inflammatory agent. However, the piperidine (B6355638) scaffold is a ubiquitous feature in a vast array of pharmaceuticals with diverse therapeutic applications, suggesting that the biological activities of this compound may extend beyond its current scope of investigation. nih.govacs.orgmdpi.comnih.govacs.orgnih.gov

Future research should systematically explore other potential therapeutic areas. Given the prevalence of the piperidine motif in drugs targeting the central nervous system (CNS), investigations into the following areas are warranted:

Neurodegenerative Diseases: The role of piperidine derivatives in managing conditions like Alzheimer's and Parkinson's disease is well-documented. acs.orgajchem-a.com Therefore, evaluating the potential of this compound and its analogs as modulators of targets implicated in these diseases, such as cholinesterases or dopamine (B1211576) receptors, could be a fruitful avenue of research. nih.gov

Antipsychotic and Antidepressant Activity: Numerous antipsychotic and antidepressant medications incorporate a piperidine ring. mdpi.comajchem-a.com Screening this compound for activity at serotonin (B10506) and dopamine receptors, which are key targets in the treatment of psychiatric disorders, could uncover novel therapeutic applications.

Anticancer Properties: A growing body of evidence supports the anticancer potential of piperidine-containing compounds. acs.orgajchem-a.commedhealthreview.com Investigating the cytotoxicity of this compound against various cancer cell lines could reveal previously unknown antiproliferative effects.

Antimicrobial and Antiviral Activity: Piperidine derivatives have also shown promise as antimicrobial and antiviral agents. acs.orgmdpi.commdpi.com Screening against a panel of pathogenic bacteria, fungi, and viruses could identify new leads for the development of anti-infective drugs. nih.gov

A comprehensive screening of this compound against a broad range of biological targets will be crucial to fully elucidate its pharmacological profile and uncover its therapeutic potential.

Development of Novel Synthetic Routes and Scalable Procedures

While general methods for the synthesis of piperidine derivatives exist, the development of novel, efficient, and scalable synthetic routes specifically for this compound is a critical area for future research. The synthesis of this compound presents challenges in achieving high yields and selectivity due to its complex molecular architecture. ajchem-a.com

Current synthetic strategies for similar 3-substituted piperidines often involve multi-step processes that may not be amenable to large-scale production. nih.gov Recent advancements in synthetic organic chemistry offer promising avenues for overcoming these challenges:

Catalytic Hydrogenation: The hydrogenation of pyridine (B92270) precursors is a common method for producing piperidines. nih.gov Developing selective catalysts that can efficiently reduce the corresponding pyridine precursor to this compound under mild conditions would be a significant advancement. nih.gov

Flow Chemistry: Continuous flow chemistry offers several advantages for the synthesis of active pharmaceutical ingredients (APIs), including improved safety, reproducibility, and scalability. nih.gov Adapting the synthesis of this compound to a continuous flow process could streamline its production and facilitate its translation from the laboratory to an industrial scale. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can significantly accelerate reaction times and improve yields for the formation of amide bonds, a key step in the synthesis of this compound. ajchem-a.com

The development of robust and cost-effective synthetic methods is essential for enabling the further biological evaluation and potential clinical development of this compound.

Stereoselective Synthesis and Evaluation of Individual Enantiomers for Biological Efficacy

This compound possesses a chiral center at the 3-position of the piperidine ring, meaning it exists as a pair of enantiomers. It is well-established in pharmacology that individual enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicity profiles. researchgate.net Therefore, the stereoselective synthesis of the individual enantiomers of this compound and the evaluation of their biological efficacy are of paramount importance.

Several modern synthetic strategies can be employed to achieve the synthesis of enantiomerically pure 3-substituted piperidines:

Asymmetric Catalysis: Rhodium-catalyzed asymmetric reductive Heck reactions have been successfully used to synthesize enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. nih.govnih.govacs.org This approach offers a powerful tool for accessing the individual enantiomers of this compound.

Chemo-enzymatic Methods: The combination of chemical synthesis and biocatalysis, such as using amine oxidases and ene-imine reductases, provides a sustainable and highly stereoselective route to chiral piperidines. acs.org

Chiral Auxiliaries: The use of chiral auxiliaries in the synthesis can control the stereochemistry at the C-3 position of the piperidine ring during its formation. nih.gov

Once the individual enantiomers are synthesized, a thorough biological evaluation should be conducted to determine if one enantiomer is more potent or has a more favorable safety profile than the other or the racemic mixture. This is a critical step in the drug development process and can lead to the identification of a more effective and safer therapeutic agent. researchgate.net

Design and Synthesis of Next-Generation Derivatives with Enhanced Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a molecule's structure affect its biological activity. researchgate.net For this compound, a systematic exploration of its SAR is a crucial future direction to design and synthesize next-generation derivatives with enhanced potency and selectivity.

Based on SAR studies of related piperidine derivatives, several modifications could be explored:

Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can significantly influence binding affinity and selectivity. nih.govnih.gov Introducing various electron-donating and electron-withdrawing groups at different positions on the phenyl ring could lead to derivatives with improved activity.

Modification of the Acetamide (B32628) Group: The acetamide moiety is a key functional group that can participate in hydrogen bonding interactions with biological targets. Altering the nature of this group, for instance, by replacing it with other functionalities like sulfonamides or ureas, could modulate the compound's binding properties. nih.gov

A focused library of derivatives should be synthesized and screened to build a comprehensive SAR profile. This will guide the rational design of more potent and selective analogs, potentially leading to the discovery of superior drug candidates.

Integration of Advanced Computational Approaches for Structure-Based Design

Advanced computational methods have become indispensable tools in modern drug discovery, enabling the rational design of new molecules with desired properties. manchester.ac.uk The integration of these approaches into the research program for this compound can significantly accelerate the discovery of next-generation derivatives.

Key computational techniques that should be employed include:

Molecular Docking: This technique can predict the binding mode of this compound and its analogs within the active site of a biological target. nih.govnih.gov This information is invaluable for understanding the key interactions that govern binding and for designing modifications that can enhance potency.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This can be used to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interactions and the conformational changes that may occur upon binding. nih.govnih.gov

By combining computational predictions with experimental validation, the drug discovery process can be made more efficient and cost-effective, increasing the likelihood of identifying novel drug candidates. acs.org

Investigation of Co-crystallization with Biological Targets for Mechanistic Insights

Obtaining a high-resolution crystal structure of this compound or its potent derivatives in complex with their biological target(s) is a critical step towards understanding their mechanism of action at the molecular level. researchgate.net X-ray crystallography provides a detailed three-dimensional picture of how a ligand binds to its target protein, revealing the specific amino acid residues involved in the interaction. nih.govmdpi.comnih.govrsc.org

This structural information is invaluable for:

Validating Binding Poses: Confirming the binding mode predicted by computational docking studies. nih.gov

Rational Drug Design: Providing a precise blueprint for the design of new derivatives with improved binding affinity and selectivity. nih.gov

Understanding the Basis of Selectivity: Revealing why a ligand binds preferentially to one target over another.

While co-crystallization can be a challenging and time-consuming process, the mechanistic insights gained from a co-crystal structure are unparalleled and can significantly accelerate the development of a novel therapeutic agent. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.